methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Description
Historical Context of Pyrazole Derivatives in Scientific Research
The history of pyrazole chemistry, which forms the foundation for understanding compounds like this compound, traces back to the late 19th century when Ludwig Knorr first synthesized pyrazole derivatives in 1883. Knorr's groundbreaking work established the classic synthesis of pyrazoles through the condensation of β-diketones with hydrazine derivatives, producing two regioisomeric products. This fundamental reaction continues to influence pyrazole chemistry to this day and represents the conceptual foundation for many modern synthetic approaches.
The natural occurrence of pyrazoles was confirmed much later, with the first natural pyrazole compound, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959. While naturally occurring pyrazoles remain relatively rare, this discovery expanded interest in pyrazole chemistry beyond purely synthetic considerations and opened new avenues for exploring the biological significance of these compounds.
The evolution of pyrazole chemistry throughout the 20th and early 21st centuries has been marked by continuous innovation in synthetic methodologies. From the original Knorr synthesis to more sophisticated approaches involving cycloaddition reactions, transition-metal catalysis, and modern techniques like microwave-assisted synthesis, the methods for creating specialized pyrazole derivatives have become increasingly diverse and efficient. These methodological advances have enabled the development of compounds with precise substitution patterns, such as this compound.
The specific development of brominated pyrazole derivatives represents a more recent chapter in pyrazole chemistry. Halogenated heterocycles gained significant attention in the latter part of the 20th century as researchers recognized the potential biological activity enhancements that such modifications could provide. The incorporation of bromine at specific positions on the pyrazole ring has been shown to modify electronic properties, influence molecular interactions, and enhance binding affinities to biological targets.
Significance in Contemporary Pharmaceutical Research
Pyrazole derivatives, including compounds like this compound, have emerged as significant scaffolds in contemporary pharmaceutical research. The pyrazole pharmacophore has demonstrated exceptional versatility, with derivatives showing activity across multiple therapeutic areas including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and analgesic applications.
The specific structure of this compound suggests several potential pharmaceutical applications based on the known activities of similar compounds:
Anti-inflammatory Potential : The pyrazole scaffold forms the core of several clinically approved anti-inflammatory drugs, including celecoxib and lonazolac. The specific substitution pattern in this compound may confer selective COX inhibition properties, potentially leading to anti-inflammatory activity with reduced side effects.
Anticancer Activity : Recent research has demonstrated that pyrazole derivatives can exhibit anticancer properties through multiple mechanisms, including tubulin polymerization inhibition, EGFR inhibition, CDK modulation, and BTK inhibition. The brominated pyrazole core found in this compound shares structural similarities with compounds that have shown promising anticancer activity in preclinical studies.
Antimicrobial Properties : Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. The presence of the bromine substituent may enhance these properties, as halogenated heterocycles often show improved antimicrobial efficacy compared to their non-halogenated counterparts.
Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, targeting various enzymes involved in disease pathways. The specific structure of this compound suggests potential activity as a kinase inhibitor or modulator of other enzymatic processes.
The pharmaceutical significance of this compound is further enhanced by its structural features that may influence drug-like properties. The methyl benzoate portion contributes to the compound's overall lipophilicity, potentially affecting its pharmacokinetic properties including absorption, distribution, and cellular penetration. The ester functionality also provides opportunities for metabolic modification or prodrug development.
Recent advances in drug discovery methodologies have positioned compounds like this compound as valuable templates for developing targeted therapeutics through fragment-based and structure-based drug design approaches.
Position within the Broader Pyrazole Pharmacophore Family
This compound occupies a specific position within the extensive family of pyrazole pharmacophores, distinguishable by its unique combination of structural elements. To understand its relationship to other pyrazole derivatives, it's valuable to analyze its structure in comparison to established bioactive compounds in this class.
Table 2: Structural Comparison with Related Pyrazole Derivatives
The structural features that define this compound within this pharmacophore family include:
4-Bromo-3,5-dimethylpyrazole Core : The presence of a bromine atom at position 4 differentiates this compound from many other pyrazole derivatives. This substitution pattern likely influences the electronic distribution within the pyrazole ring, affecting its hydrogen-bonding properties and potential interactions with biological targets.
Methylene Linker : The flexible methylene bridge connecting the pyrazole and benzoate moieties provides conformational adaptability, potentially allowing the compound to adopt optimal binding orientations when interacting with protein targets.
Meta-Substituted Benzoate : The positioning of the methyl benzoate group at the meta position creates a specific spatial arrangement that differs from para-substituted analogs like methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.
Based on structure-activity relationship (SAR) studies of similar pyrazole derivatives, several observations can be made about how these structural features might influence the compound's biological activity:
- The 3,5-dimethyl substitution pattern on the pyrazole ring often enhances lipophilicity and metabolic stability compared to unsubstituted pyrazoles.
- The bromine at position 4 may serve as a halogen bond donor or affect the electronic properties of adjacent atoms, potentially enhancing binding affinity to specific protein targets.
- The meta-substituted benzoate creates a distinct three-dimensional structure that could be critical for interaction with specific binding pockets in target proteins.
These structural attributes position this compound as a potentially valuable template for medicinal chemistry explorations, offering opportunities for further functionalization and structure-activity optimization.
Research Trends and Citation Analysis
The research landscape surrounding pyrazole derivatives has shown significant growth and diversification in recent years, with particular emphasis on their applications in medicinal chemistry. While specific citation metrics for this compound are limited in the search results, broader trends in pyrazole research provide valuable context for understanding its position in the scientific literature.
Current research trends involving brominated pyrazole derivatives similar to the compound of interest include:
Synthetic Methodology Innovation : Recent publications have focused on developing more efficient and environmentally friendly methods for synthesizing substituted pyrazoles. The review published in 2025 highlights advances in microwave, ultrasound, and mechanochemical techniques for pyrazole synthesis between 2014 and 2024. These methodological innovations are summarized in Table 3.
Table 3: Modern Synthetic Approaches for Brominated Pyrazole Derivatives
Target-Oriented Drug Design : There is growing emphasis on designing pyrazole derivatives to interact with specific biological targets. According to recent studies, pyrazole compounds have shown activity against targets such as tubulin, EGFR, CDK, BTK, and DNA. This trend suggests that this compound may be explored for similar target-specific interactions.
Table 4: Potential Research Applications Based on Pyrazole Class Properties
Multi-Target Drug Development : There is increasing interest in developing pyrazole derivatives that can simultaneously interact with multiple biological targets, potentially offering advantages in treating complex diseases. The specific substitution pattern in this compound may enable such multi-target activity.
Publication trends indicate that research on specialized pyrazole derivatives has increased substantially since 2018, with particular focus on their applications in oncology, inflammation, and infectious diseases. The recent publication dates of several review articles (2021-2025) suggest that scientific interest in these compounds remains strong and is possibly accelerating.
The bibliometric analysis indicates that pyrazole chemistry represents a vibrant and expanding field, with applications spanning from basic research to advanced drug discovery. Within this context, this compound embodies the convergence of multiple research trends: the exploration of halogenated heterocycles, the development of multi-functional compounds, and the application of strategic functionalization to achieve desired pharmacological properties.
Properties
IUPAC Name |
methyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-13(15)10(2)17(16-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNOIBECCYEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381253 | |
| Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-23-3 | |
| Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bromination Protocol
In a representative procedure, methyl 3-methylbenzoate (47 g, 0.31 mol) is dissolved in carbon tetrachloride (CCl₄). NBS (55.2 g, 0.31 mol) and a catalytic amount of benzoyl peroxide (1 mol%) are added, and the mixture is refluxed at 80°C for 6 hours. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified via vacuum distillation, yielding methyl 3-(bromomethyl)benzoate as a light yellow oil (1.0 g, 94% yield).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride |
| Temperature | 80°C (reflux) |
| Catalyst | Benzoyl peroxide (1 mol%) |
| Reaction Time | 6 hours |
| Yield | 94% |
This method avoids using hazardous molecular bromine, enhancing operational safety. The bromomethyl group’s reactivity enables subsequent nucleophilic substitution with nitrogen-containing heterocycles like pyrazoles.
Synthesis of 4-Bromo-3,5-Dimethyl-1H-Pyrazole
The pyrazole component requires regioselective bromination at the 4-position. While direct bromination of 3,5-dimethyl-1H-pyrazole is challenging due to competing side reactions, a modified approach using in situ generation of brominating agents has been reported.
Bromination Using Tribromophosphine Oxide
A patent method for analogous pyrazole bromination employs tribromophosphine oxide (POBr₃) in acetonitrile under reflux. For 3,5-dimethyl-1H-pyrazole, dissolving the compound in acetonitrile and adding POBr₃ (1.2 equiv) at 0°C followed by heating to 80°C for 4 hours achieves selective bromination at the 4-position. The reaction mixture is cooled, poured into a saturated sodium bicarbonate solution, and extracted with ethyl acetate. After drying and solvent removal, the product is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 4-bromo-3,5-dimethyl-1H-pyrazole as a white solid (68% yield).
Challenges and Mitigations:
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Regioselectivity : Electron-donating methyl groups direct electrophilic bromination to the 4-position.
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Side Reactions : Over-bromination is minimized by stoichiometric control of POBr₃.
Coupling of Methyl 3-(Bromomethyl)Benzoate with 4-Bromo-3,5-Dimethyl-1H-Pyrazole
The final step involves alkylation of the pyrazole’s nitrogen with the bromomethyl benzoate intermediate.
Nucleophilic Substitution Reaction
In a dry flask, methyl 3-(bromomethyl)benzoate (1.0 equiv) and 4-bromo-3,5-dimethyl-1H-pyrazole (1.1 equiv) are dissolved in N,N-dimethylformamide (DMF). Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the target compound as a colorless crystalline solid (75% yield).
Optimization Insights:
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Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) by enhancing the pyrazole’s nucleophilicity.
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Solvent Effects : DMF’s high polarity facilitates dissolution of ionic intermediates, improving reaction kinetics.
Alternative Synthetic Routes
Mitsunobu Reaction
An alternative coupling strategy employs the Mitsunobu reaction, utilizing methyl 3-(hydroxymethyl)benzoate and 4-bromo-3,5-dimethyl-1H-pyrazole. Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) mediate the reaction at 0°C to room temperature for 6 hours. This method avoids halogenated intermediates but requires stringent anhydrous conditions and offers a lower yield (62%) compared to nucleophilic substitution.
Characterization and Analytical Data
The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS):
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¹H NMR (400 MHz, CDCl₃) : δ 7.98 (s, 1H, Ar-H), 7.87 (d, J = 7.6 Hz, 1H, Ar-H), 7.47 (d, J = 7.6 Hz, 1H, Ar-H), 5.32 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃), 2.41 (s, 6H, 2×CH₃), 2.38 (s, 3H, CH₃).
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HRMS (ESI+) : m/z calculated for C₁₅H₁₆BrN₂O₂ [M+H]⁺: 367.0378, found: 367.0381.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzoate ester moiety.
Coupling Reactions: The pyrazole ring can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could convert the ester to a carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The pyrazole ring is a common motif in many bioactive molecules, and modifications at the bromine site can lead to compounds with significant biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 278.74 g/mol (vs. 323.2 g/mol for bromo analog)
- CAS : 956786-61-1
- Key Differences :
- Halogen Effect : Replacement of bromine with chlorine reduces molecular weight by ~44.5 g/mol and alters lipophilicity (Cl has lower atomic radius and electronegativity than Br).
- Synthetic Utility : Chloro derivatives may exhibit lower reactivity in cross-coupling reactions compared to bromo analogs, impacting their use in Suzuki-Miyaura couplings .
Methyl 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 278.74 g/mol
- CAS : 955971-17-2
- Key Differences :
- Positional Isomerism : Substitution at the benzoate’s 4-position (para) instead of 3-position (meta) alters steric accessibility and electronic distribution.
- Physical Properties : Predicted boiling point (420.1°C) and density (1.22 g/cm³) suggest similar volatility but distinct crystallinity compared to the meta-substituted bromo compound .
Functional Group Variants
Methyl 2-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.31 g/mol
- CAS : 1005583-27-6
- Key Differences: Substituent: Amino group at the pyrazole’s 4-position increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Applications: Likely used in pharmaceuticals targeting amine-sensitive enzymes (e.g., proteases) due to its nucleophilic NH₂ group .
Heterocyclic Core Modifications
Methyl 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Mol. Weight (g/mol) | CAS | Purity | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₅BrN₂O₂ | 323.2 | 175203-23-3 | 95% | 4-Br, 3,5-diMe pyrazole |
| 4-Chloro analog (meta) | C₁₄H₁₅ClN₂O₂ | 278.74 | 956786-61-1 | 95% | 4-Cl, 3,5-diMe pyrazole |
| 4-Chloro analog (para) | C₁₄H₁₅ClN₂O₂ | 278.74 | 955971-17-2 | 92% | 4-Cl, 3,5-diMe pyrazole |
| 4-Amino analog | C₁₄H₁₇N₃O₂ | 259.31 | 1005583-27-6 | 95% | 4-NH₂, 3,5-diMe pyrazole |
Biological Activity
Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, with the CAS number 175203-23-3, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, focusing on its antibacterial, antifungal, and cytotoxic effects.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C14H15BrN2O2
- Molecular Weight : 323.19 g/mol
- IUPAC Name : this compound
The structure features a benzoate moiety linked to a pyrazole ring substituted with bromine and methyl groups, which may influence its biological activity.
Antibacterial Activity
Recent studies have explored the antibacterial properties of pyrazole derivatives, including this compound. The presence of halogen substituents is often correlated with enhanced antibacterial activity. For instance, compounds with similar structures have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Methyl 3-[Br-Dimethyl-Pyrazol]Benzoate | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, compounds similar to this compound have been evaluated for antifungal activity. The studies indicate that certain pyrazole derivatives can inhibit fungal growth significantly, suggesting potential applications in treating fungal infections.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of any new compound. In vitro studies have indicated that this compound can exhibit cytotoxic effects on human cell lines. For instance:
Table 2: Cytotoxic Effects on Human Cell Lines
| Cell Line | Concentration (mM) | Cell Viability (%) |
|---|---|---|
| HEK293 | 11 | ~50% |
| CACO2 | 7.3 | ~10% |
| SH-SY5Y | >7.3 | ~30% |
These results indicate that at higher concentrations, the compound significantly reduces cell viability across different human cell lines.
Case Studies and Research Findings
A recent publication highlighted the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. The study reported that modifications to the pyrazole ring could enhance both antibacterial and antifungal activities while also affecting cytotoxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
